molecular formula C20H26N2O2S B351869 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 865593-71-1

1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B351869
CAS No.: 865593-71-1
M. Wt: 358.5g/mol
InChI Key: KTRMBKDCWSTZKO-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a complex organic compound characterized by its unique structural features This compound belongs to the class of piperazines, which are known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.

    Introduction of Dimethylphenyl Groups: The dimethylphenyl groups can be introduced via Friedel-Crafts alkylation reactions, where dimethylbenzene is reacted with piperazine in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylphenyl)piperazine: Lacks the sulfonyl group, resulting in different chemical and biological properties.

    4-[(3,4-Dimethylphenyl)sulfonyl]piperazine: Lacks the 2,6-dimethylphenyl group, leading to variations in its reactivity and applications.

    N-(2,6-Dimethylphenyl)-3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxamide:

Uniqueness

1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is unique due to the presence of both dimethylphenyl and sulfonyl groups, which confer distinct chemical properties and potential applications. Its structural features allow for diverse reactivity and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-8-9-19(14-18(15)4)25(23,24)22-12-10-21(11-13-22)20-16(2)6-5-7-17(20)3/h5-9,14H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRMBKDCWSTZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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